N-(4-amino-2-((2,5-dimethylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an amino group, a thioether group, a pyrimidinone group, and a benzamide group with two fluorine substitutions. These functional groups suggest that the compound could participate in a variety of chemical reactions and potentially exhibit diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed structural diagram, it’s difficult to provide a comprehensive analysis of its molecular structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the thioether group could undergo oxidation, and the pyrimidinone group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amino group and the pyrimidinone group could enhance its solubility in polar solvents .Scientific Research Applications
Anticancer and Antitumor Activity
Research on compounds with similar structures has shown significant promise in the development of anticancer and antitumor agents. For example, derivatives of pyrazolo[3,4-d]pyrimidin-4-one have demonstrated potent inhibitory activity against various cancer cell lines, including human breast adenocarcinoma cells, indicating the potential of such compounds in cancer treatment (Abdellatif et al., 2014).
Enzyme Inhibition for Cancer Therapy
Another study highlighted the development of a kinesin spindle protein (KSP) inhibitor with significant biochemical potency and pharmaceutical properties suitable for clinical development as a cancer treatment agent (Theoclitou et al., 2011). This underscores the potential of such compounds in targeting specific enzymes for therapeutic purposes.
Synthesis of Novel Polyimides
Compounds with related structures have been used in the synthesis of novel polyimides, indicating their utility in materials science and engineering. These polymers exhibit desirable properties such as solubility in organic solvents and thermal stability, making them useful in various applications (Butt et al., 2005).
Antimicrobial and Antifungal Applications
Several synthesized compounds with structural similarities have shown potent antimicrobial and antifungal activities, suggesting the utility of these compounds in developing new antimicrobial agents. The efficacy of these compounds against a wide range of bacteria and fungi highlights their potential in addressing resistance to existing antimicrobial drugs (Kumar et al., 2011).
Herbicidal Activities
Research on structurally related compounds has also delved into their herbicidal properties, demonstrating the versatility of these chemicals in agricultural applications. The synthesis and testing of novel compounds for inhibitory activity against specific weeds have shown promising results, indicating the potential for developing new herbicides (Fu-b, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-amino-2-[(2,5-dimethylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O2S/c1-10-3-4-11(2)13(7-10)9-29-20-25-17(23)16(19(28)26-20)24-18(27)12-5-6-14(21)15(22)8-12/h3-8H,9H2,1-2H3,(H,24,27)(H3,23,25,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KILPUOGYXXPWQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((2,5-dimethylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide |
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